ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzoisothiazole moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the benzoisothiazole moiety: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Attachment of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoisothiazole moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism by which ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
Methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-2-26-17(23)19-11-9-18(10-12-19)15(21)7-8-20-16(22)13-5-3-4-6-14(13)27(20,24)25/h3-6H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCOZFVVZOQALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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